molecular formula C19H21NO2 B2453649 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide CAS No. 1421525-04-3

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide

Cat. No.: B2453649
CAS No.: 1421525-04-3
M. Wt: 295.382
InChI Key: RNHLGVQDSSCOFV-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is known for its applications in drug synthesis, material science, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 2-cyclopropyl-2-hydroxy-2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of N-(2-cyclopropyl-2-oxo-2-phenylethyl)-2-methylbenzamide.

    Reduction: Formation of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein binding due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide involves its interaction with specific molecular targets. As a derivative of vigabatrin, it irreversibly inhibits the enzyme gamma-aminobutyric acid (GABA) transaminase. This inhibition leads to an increase in GABA levels in the brain, making it a promising candidate for the treatment of various neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxyacetamide
  • N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cinnamamide

Uniqueness

Compared to similar compounds, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide stands out due to its specific interaction with GABA transaminase, making it particularly valuable in neurological research. Its unique structure also allows for diverse chemical modifications, enhancing its versatility in various applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-7-5-6-10-17(14)18(21)20-13-19(22,16-11-12-16)15-8-3-2-4-9-15/h2-10,16,22H,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHLGVQDSSCOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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